molecular formula C9H7ClN2O B3072859 6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide CAS No. 1017047-71-0

6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Cat. No. B3072859
CAS RN: 1017047-71-0
M. Wt: 194.62 g/mol
InChI Key: OHMQLPULHGQFHQ-UHFFFAOYSA-N
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Description

6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H7ClN2O . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NCC#C)C1=CN=C(Cl)C=C1 . This indicates that the compound contains a carboxamide group (O=C(NH2)) attached to a pyridine ring, which is further substituted with a chlorine atom and a prop-2-yn-1-yl group .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 194.62 g/mol .

Scientific Research Applications

  • Synthesis and Characterization :

    • Research has been conducted on the synthesis of related pyridine carboxamides and their derivatives, focusing on the chemical processes and conditions that yield these compounds. For instance, the synthesis of various pyridine carboxamide compounds has been studied for their potential applications in different fields (Song, 2007) (Song, 2007).
  • Biological Activities and Molecular Docking Studies :

    • Compounds similar to 6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide have been evaluated for their biological activities. Studies have explored their potential in areas such as antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analyses have also been performed to understand their interactions at the molecular level and potential as therapeutic agents (Sribalan et al., 2016) (Sribalan et al., 2016).
  • Chemical Modification and Derivatives :

    • Research has been done on the modification of pyridine carboxamide compounds by radical substitution. This includes studies on the reactivity and the formation of various alkylated products, providing insights into the chemical versatility and potential applications of these compounds (Tada & Yokoi, 1989) (Tada & Yokoi, 1989).
  • Inhibitory Activities :

    • Some studies have looked into the inhibitory activities of pyridine carboxamide derivatives. This includes exploring their roles as enzyme inhibitors, which can have significant implications in pharmaceutical research and development (Abedinifar et al., 2018) (Abedinifar et al., 2018).
  • Polyamide Synthesis :

    • The role of pyridine carboxamide compounds in the synthesis of new polyamides has been investigated. These studies focus on the synthesis process, characterization, and potential applications of these polyamides in various industrial and technological fields (Faghihi & Mozaffari, 2008) (Faghihi & Mozaffari, 2008).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305 + P351 + P338) .

properties

IUPAC Name

6-chloro-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h1,3-4,6H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMQLPULHGQFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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